N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
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Overview
Description
N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with ethyl and fluorine groups, a pyrrolidine ring, and a methanesulfonamide group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. The ethyl and fluorine substituents are introduced through specific halogenation and alkylation reactions. The pyrrolidine ring is then synthesized and attached to the pyrimidine ring through a series of nucleophilic substitution reactions. Finally, the methanesulfonamide group is introduced via sulfonylation reactions using methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it could inhibit kinase activity, thereby affecting signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
- N-[1-(6-ethyl-5-chloropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
Uniqueness
N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its fluorine substituent, in particular, can significantly influence its reactivity and interaction with biological targets compared to similar compounds with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN4O2S/c1-4-10-11(13)12(15-8-14-10)17-6-5-9(7-17)16(2)20(3,18)19/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJIYYNLBQXOEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCC(C2)N(C)S(=O)(=O)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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